4-Bromo-2-butylpyridine
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Overview
Description
4-Bromo-2-butylpyridine is an organic compound with the molecular formula C9H12BrN. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of a bromine atom at the fourth position and a butyl group at the second position of the pyridine ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
4-Bromo-2-butylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that drugs generally exert their effects by binding to receptors, which are cellular components . The specific receptor that 4-Bromo-2-butylpyridine binds to would determine its role and effect.
Mode of Action
The general rule is that drugs interact with their targets, causing changes in the cellular function . The specific interaction between this compound and its target receptor would determine the resulting changes.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-butylpyridine typically involves the bromination of 2-butylpyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The butyl group in this compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substituted pyridine derivatives
- Oxidized butylpyridine derivatives
- Reduced pyridine derivatives
Comparison with Similar Compounds
2-Butylpyridine: Lacks the bromine atom at the fourth position, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-methylpyridine: Has a methyl group instead of a butyl group, leading to different steric and electronic properties.
4-Bromo-2-ethylpyridine: Contains an ethyl group, which affects its reactivity and applications compared to the butyl derivative.
Uniqueness: 4-Bromo-2-butylpyridine is unique due to the presence of both a bromine atom and a butyl group, which confer specific reactivity and properties. This makes it a valuable compound in various chemical reactions and research applications.
Properties
IUPAC Name |
4-bromo-2-butylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-3-4-9-7-8(10)5-6-11-9/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTQFMSYVOYEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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